O-(N-Phthalimido)acetophenone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

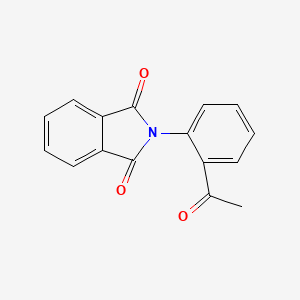

O-(N-Phthalimido)acetophenone (CAS: Not explicitly provided; structure shown in Figure 1) is a substituted N-phenylphthalimide derivative first synthesized in the late 1970s. Its molecular structure comprises a phthalimide moiety linked via an ortho-substituted phenyl group to an acetophenone functional group. This compound gained prominence due to its potent hypolipidemic activity, reducing serum cholesterol and triglyceride levels in rodents by 57% and 44%, respectively, at a dosage of 20 mg/kg/day . Its mechanism involves dual pathways: inhibition of hepatic enzymes responsible for de novo lipid synthesis and acceleration of cholesterol excretion via bile . Pharmacokinetic studies in Sprague-Dawley rats revealed rapid oral absorption (peak plasma concentration within 15 minutes) and predominant urinary excretion (60% within 48 hours), with metabolites (e.g., N-(o-acetophenone)phthalamic acid) exhibiting reduced activity .

Comparison with Similar Compounds

Structural Analogs: Phthalimide Derivatives

a. 3-Chloro-N-phenyl-phthalimide

- Structure : Phthalimide with a chloro substituent at the 3-position and an N-phenyl group (Figure 1, ).

- Activity: Primarily used in polymer synthesis (e.g., polyimides) rather than pharmacology.

- Key Difference: The absence of the acetophenone substituent in 3-chloro-N-phenyl-phthalimide eliminates lipid-lowering effects, highlighting the critical role of the ortho-acetophenone group in O-(N-Phthalimido)acetophenone’s bioactivity .

b. N-Phenylphthalimide (Unsubstituted)

- Structure : Basic phthalimide with an N-phenyl group.

- Activity: Demonstrates moderate hypolipidemic activity (10–20% cholesterol reduction in mice) but is significantly less potent than this compound .

- SAR Insight: The ortho-acetophenone group in this compound enhances binding to lipid metabolism targets, likely through improved hydrophobicity or steric interactions .

Functional Analogs: Hypolipidemic Agents

a. Clofibrate

- Structure : Aryloxyisobutyric acid derivative.

- Activity: A benchmark hypolipidemic drug, Clofibrate reduces cholesterol by ~30% in clinical use. This compound outperforms Clofibrate in potency (57% vs. 30% cholesterol reduction) and exhibits dual triglyceride-lowering effects .

- Mechanistic Contrast: Clofibrate primarily activates peroxisome proliferator-activated receptors (PPARs), while this compound directly inhibits acetyl-CoA carboxylase and enhances lipid excretion .

b. Apocynin and Paeonol (Natural Acetophenone Derivatives)

- Structure: Simple acetophenones with hydroxyl/methoxy substituents.

- Activity: Apocynin (anti-inflammatory) and paeonol (analgesic) lack hypolipidemic effects but demonstrate the structural versatility of acetophenones in drug discovery .

- Key Difference: The phthalimide moiety in this compound introduces a rigid, planar structure that likely enhances target specificity compared to simpler acetophenones .

Pharmacokinetic and Metabolic Comparison

Mechanistic Comparison

Properties

CAS No. |

83665-31-0 |

|---|---|

Molecular Formula |

C16H11NO3 |

Molecular Weight |

265.26 g/mol |

IUPAC Name |

2-(2-acetylphenyl)isoindole-1,3-dione |

InChI |

InChI=1S/C16H11NO3/c1-10(18)11-6-4-5-9-14(11)17-15(19)12-7-2-3-8-13(12)16(17)20/h2-9H,1H3 |

InChI Key |

GWPXUNTVFUYEFS-UHFFFAOYSA-N |

SMILES |

CC(=O)C1=CC=CC=C1N2C(=O)C3=CC=CC=C3C2=O |

Canonical SMILES |

CC(=O)C1=CC=CC=C1N2C(=O)C3=CC=CC=C3C2=O |

Key on ui other cas no. |

83665-31-0 |

Synonyms |

O-(N-phthalimido)acetophenone |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.